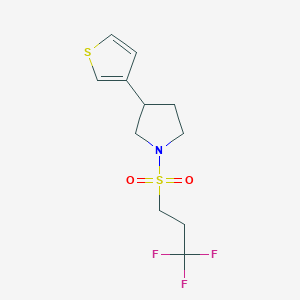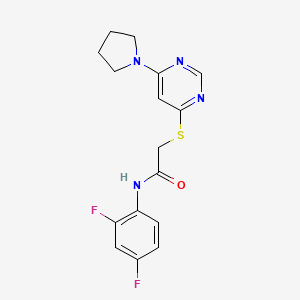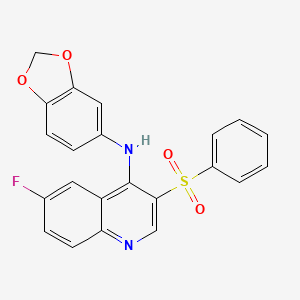
(E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis analysis involves studying the methods used to create the compound. This can include various chemical reactions, catalysts used, reaction conditions, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
Physical and chemical properties include characteristics such as melting point, boiling point, solubility, density, and reactivity. These properties can be determined through various experimental techniques .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- This compound has been used in the synthesis of 5-arylazothiazoles, pyridines, and thieno[2,3-b]pyridines derivatives containing the 1,2,3-triazole moiety, demonstrating its utility in producing diverse chemical structures (Abdelhamid et al., 2012).
- It also plays a role in the synthesis of chalcone derivatives, which have potential applications in activating tyrosinase, an enzyme involved in melanin synthesis (Niu et al., 2015).
Antimicrobial Applications
- Certain derivatives of this compound have been synthesized and demonstrated significant antimicrobial activity, which suggests potential use in developing new antibacterial and antifungal agents (Shaikh et al., 2014).
Structural Analysis and Stability
- The structural properties of related compounds have been analyzed, providing insights into molecular stability and conformation, which is crucial for understanding their reactivity and potential applications in various fields (Wen et al., 2012).
Potential in Cancer Research
- Derivatives of this compound have been synthesized and tested for anti-cancer activity, indicating its potential utility in the development of new therapeutic agents (Bollikolla et al., 2020).
Electronic and Photophysical Properties
- The compound has been studied for its electronic and photophysical properties, which is relevant in the field of materials science, particularly for the development of organic light-emitting diodes (Lo et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-3-phenyl-1-[3-(triazol-1-yl)pyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c20-15(7-6-13-4-2-1-3-5-13)18-10-8-14(12-18)19-11-9-16-17-19/h1-7,9,11,14H,8,10,12H2/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBFDEZWUYQRST-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1N2C=CN=N2)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-4-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]phthalazine](/img/structure/B2464805.png)
![N-[(pyridin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2464807.png)

![N-[(2-methyl-1H-indol-5-yl)methyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2464810.png)
![8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2464812.png)
![4-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2464813.png)
![1-(3-methylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2464817.png)
![1-[5-(2-Methylpropyl)thiophen-2-yl]ethan-1-one](/img/structure/B2464820.png)



